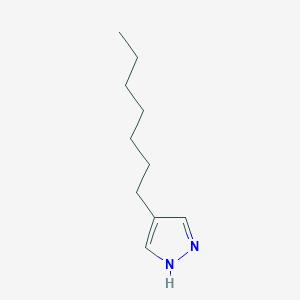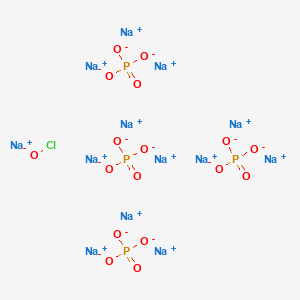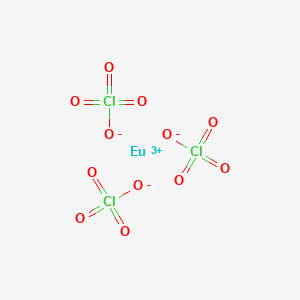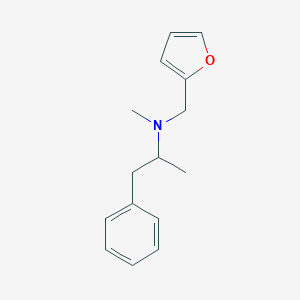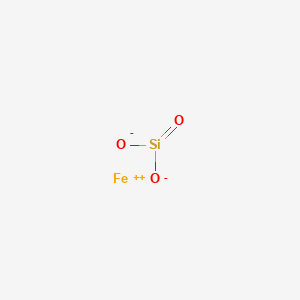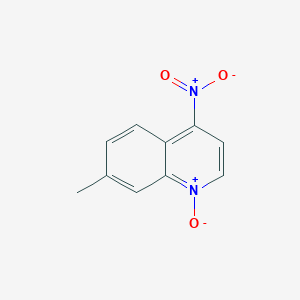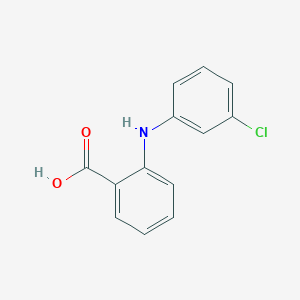
1-Methoxy-4-methyl-d3-benzene
Overview
Description
1-Methoxy-4-methyl-d3-benzene is an organic compound with the molecular formula C8H7D3O and a molecular weight of 125.1829 . It is a deuterated derivative of 1-methoxy-4-methylbenzene, where three hydrogen atoms are replaced by deuterium atoms. This compound is often used in scientific research due to its unique isotopic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methoxy-4-methyl-d3-benzene can be synthesized through various methods, including the deuteration of 1-methoxy-4-methylbenzene. One common method involves the exchange of hydrogen atoms with deuterium using deuterated reagents under specific reaction conditions. For example, the compound can be prepared by reacting 1-methoxy-4-methylbenzene with deuterium gas in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuteration processes. These processes are carried out in specialized reactors designed to handle deuterium gas and ensure efficient hydrogen-deuterium exchange. The use of high-purity deuterium gas and advanced catalytic systems helps achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-4-methyl-d3-benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the methoxy and methyl groups on the benzene ring. These reactions typically involve the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Oxidation: The compound can be oxidized to form corresponding oxidation products, such as aldehydes or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as alcohols or alkanes.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid). Reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. Reactions are usually carried out under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. Reactions are typically carried out under anhydrous conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Major products include halogenated or nitrated derivatives of this compound.
Oxidation: Major products include 4-methoxybenzaldehyde and 4-methoxybenzoic acid.
Reduction: Major products include 4-methoxytoluene and 4-methoxycyclohexane.
Scientific Research Applications
1-Methoxy-4-methyl-d3-benzene has various scientific research applications, including:
Chemistry: Used as a deuterated solvent in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in pharmacokinetic studies to investigate the metabolism and distribution of drugs.
Industry: Applied in the development of deuterated materials for advanced technological applications, such as in the production of deuterated polymers and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-methoxy-4-methyl-d3-benzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution reactions, the methoxy group acts as an electron-donating group, activating the aromatic ring towards electrophilic attack. The deuterium atoms, being isotopes of hydrogen, do not significantly alter the chemical reactivity but provide valuable information in isotopic labeling studies.
Comparison with Similar Compounds
1-Methoxy-4-methyl-d3-benzene can be compared with other similar compounds, such as:
1-Methoxy-4-methylbenzene: The non-deuterated analog of this compound, which has similar chemical properties but lacks the isotopic labeling.
4-Methoxytoluene: A compound with a similar structure but without the deuterium atoms, used in various chemical reactions and industrial applications.
4-Methoxybenzaldehyde: An oxidation product of this compound, used in the synthesis of fragrances and pharmaceuticals.
The uniqueness of this compound lies in its deuterium labeling, which makes it a valuable tool in scientific research for studying reaction mechanisms, metabolic pathways, and molecular interactions.
Properties
IUPAC Name |
1-methoxy-4-(trideuteriomethyl)cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-7-3-5-8(9-2)6-4-7/h7-8H,3-6H2,1-2H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAPYXHNMYKBKN-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1CCC(CC1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80161926 | |
| Record name | 1-Methoxy-4-methyl-d3-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80161926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14202-49-4 | |
| Record name | 1-Methoxy-4-methyl-d3-benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014202494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methoxy-4-methyl-d3-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80161926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



